molecular formula C20H27ClN2O2 B6013237 1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide

1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide

Cat. No.: B6013237
M. Wt: 362.9 g/mol
InChI Key: AUKYJFQUGLUFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide, commonly referred to as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a potential anticancer drug that has shown promising results in preclinical studies.

Mechanism of Action

CX-5461 works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell proliferation. CX-5461 has been shown to selectively target cancer cells that have high levels of rRNA synthesis, while sparing normal cells.
Biochemical and physiological effects:
In addition to its anticancer properties, CX-5461 has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which plays a key role in preventing the development of cancer. CX-5461 has also been shown to inhibit the growth of viruses such as hepatitis B and C.

Advantages and Limitations for Lab Experiments

One of the advantages of CX-5461 is its selectivity for cancer cells, which makes it a potentially effective anticancer drug. However, it also has limitations in terms of its toxicity and potential side effects. CX-5461 has been shown to cause bone marrow suppression, which can lead to anemia, neutropenia, and thrombocytopenia. It can also cause gastrointestinal toxicity, including nausea, vomiting, and diarrhea.

Future Directions

There are several future directions for the study of CX-5461. One area of research is the development of combination therapies that enhance the efficacy of CX-5461. Another area of research is the identification of biomarkers that can predict the response to CX-5461, which can help to identify patients who are most likely to benefit from the drug. Finally, there is a need for further clinical trials to determine the safety and efficacy of CX-5461 in humans.

Synthesis Methods

The synthesis of CX-5461 involves a series of steps, starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine with Boc2O, followed by N-alkylation with 2-cyclopentylethyl bromide. The resulting compound is then reacted with 4-chlorobenzyl chloride to form the desired product. The final step involves deprotection of the Boc group to yield CX-5461.

Scientific Research Applications

CX-5461 has been extensively studied for its potential anticancer properties. It has shown promising results in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. CX-5461 has also been shown to enhance the efficacy of other anticancer drugs such as doxorubicin and gemcitabine.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-cyclopentylethyl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O2/c21-18-8-5-16(6-9-18)13-23-14-17(7-10-19(23)24)20(25)22-12-11-15-3-1-2-4-15/h5-6,8-9,15,17H,1-4,7,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKYJFQUGLUFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCNC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.